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molecular formula C11H15N3O2 B8304638 N2,N2-Dimethyl-6-nitro-2,5-indanediamine

N2,N2-Dimethyl-6-nitro-2,5-indanediamine

Cat. No. B8304638
M. Wt: 221.26 g/mol
InChI Key: PELHSEUSMRWBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989451B2

Procedure details

A solution of cHNO3 (70%, 13.4 mL, 211 mmol) in TFA (15 mL) was added dropwise to a stirred solution of acetamide 109 (15.38 g, 70.5 mmol) in TFA (120 mL) and the solution stirred at 20° C. for 16 h. The solution was poured into ice/water (1.2 L) and the pH adjusted to 10 with cNH3. The mixture was extracted with DCM (4×150 mL), the combined organic fraction dried and the solvent evaporated. The residue was filtered through a short column of silica, eluting with a gradient (0-15%) of MeOH/DCM, to give a 6:1 mixture of N-[2-(dimethylamino)-6-nitro-2,3-dihydro-1H-inden-5-yl]acetamide and N-[2-(dimethylamino)-4-nitro-2,3-dihydro-1H-inden-5-yl]acetamide (16.7 g, 90%). A solution of the acetamide mixture (16.7 g, 63.4 mmol) in EtOH (300 mL) and cHCl (70 mL) was stirred at reflux temperature for 4 h. The mixture was cooled and the EtOH evaporated. The mixture was diluted with water (200 mL) and the pH adjusted to 9 with cNH3. The precipitate was filtered, washed with water (40 mL), dried and recrystallised from EtOAc/pet. ether to give pure 6-nitroaniline 110 (8.12 g, 52%) as a red solid: mp 19-121° C.; 1H NMR δ 7.91 (s, 1H, H-7), 6.61 (s, 1H, H-4), 6.00 (br s, 2H, NH2), 2.95-3.06 (m, 3H, H-2, CH2), 2.74-2.84 (m, 2H, CH2), 2.29 [s, 6H, N(CH3)2]; 13C NMR δ 151.8, 144.4, 131.6, 131.4, 121.0, 113.6, 67.8, 43.8 (2), 37.9, 36.2. Anal. calcd for C11H15N3O2: C, 59.7; H, 6.8; N, 19.0. Found: C, 59.5; H, 6.9; N, 18.9%.
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
N-[2-(dimethylamino)-6-nitro-2,3-dihydro-1H-inden-5-yl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[2-(dimethylamino)-4-nitro-2,3-dihydro-1H-inden-5-yl]acetamide
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
acetamide
Quantity
15.38 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
CN(C)C1CC2C(=CC=C(NC(=O)C)C=2)C1.[CH3:17][N:18]([CH3:35])[CH:19]1[CH2:27][C:26]2[C:21](=[CH:22][C:23]([N+:32]([O-:34])=[O:33])=[C:24]([NH:28]C(=O)C)[CH:25]=2)[CH2:20]1.CN(C)C1CC2C(=CC=C(NC(=O)C)C=2[N+]([O-])=O)C1.C(N)(=O)C>C(O)(C(F)(F)F)=O.CCO.[CH]Cl>[CH3:17][N:18]([CH3:35])[CH:19]1[CH2:27][C:26]2[C:21](=[CH:22][C:23]([N+:32]([O-:34])=[O:33])=[C:24]([NH2:28])[CH:25]=2)[CH2:20]1 |^3:68|

Inputs

Step One
Name
ice water
Quantity
1.2 L
Type
reactant
Smiles
Step Two
Name
N-[2-(dimethylamino)-6-nitro-2,3-dihydro-1H-inden-5-yl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1CC2=CC(=C(C=C2C1)NC(C)=O)[N+](=O)[O-])C
Name
N-[2-(dimethylamino)-4-nitro-2,3-dihydro-1H-inden-5-yl]acetamide
Quantity
16.7 g
Type
reactant
Smiles
CN(C1CC2=CC=C(C(=C2C1)[N+](=O)[O-])NC(C)=O)C
Step Three
Name
Quantity
16.7 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
300 mL
Type
solvent
Smiles
CCO
Name
Quantity
70 mL
Type
solvent
Smiles
[CH]Cl
Step Four
Name
acetamide
Quantity
15.38 g
Type
reactant
Smiles
CN(C1CC2=CC=C(C=C2C1)NC(C)=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 20° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (4×150 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic fraction dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a short column of silica
WASH
Type
WASH
Details
eluting with a gradient (0-15%) of MeOH/DCM
CUSTOM
Type
CUSTOM
Details
to give
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the EtOH evaporated
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (200 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (40 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from EtOAc/pet. ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(C1CC2=CC(=C(C=C2C1)N)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 8.12 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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